
4-Nitrophenyl phosphate disodium salt hexahydrate
Overview
Description
4-Nitrophenyl phosphate disodium salt hexahydrate (4-NPP, CAS 333338-18-4) is a widely used chromogenic substrate in biochemical assays, particularly for detecting phosphatase activity. Its molecular formula is C₆H₁₆NNa₂O₁₂P, with a molecular weight of 371.14 g/mol . Structurally, it consists of a 4-nitrophenyl group linked to a phosphate moiety, stabilized by two sodium ions and six water molecules.
4-NPP is hydrolyzed by phosphatases (e.g., alkaline phosphatase, acid phosphatase, and protein tyrosine phosphatases) to release 4-nitrophenol, a yellow-colored product detectable at 405 nm via UV-Vis spectroscopy . This reaction underpins its utility in diverse applications, including:
- ELISA assays for quantifying enzyme activity
- Cell proliferation and osteoblast differentiation studies
- High-throughput screening of enzyme inhibitors
- Environmental monitoring of phosphatase activity
Its advantages include non-toxicity to cells, compatibility with alkaline buffers, and straightforward quantification . However, its low water solubility (0.1 mg/mL in pure water) necessitates alkaline conditions or sonication for dissolution .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl phosphate disodium salt hexahydrate is synthesized through the phosphorylation of 4-nitrophenol. The reaction typically involves the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{OPO}_3\text{H}_2 ] The product is then neutralized with sodium hydroxide to form the disodium salt, followed by crystallization to obtain the hexahydrate form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosphorylation reactions under controlled conditions. The process includes the use of automated reactors to ensure consistent quality and yield. The final product is purified through recrystallization and dried to obtain the hexahydrate form .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl phosphate disodium salt hexahydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. The hydrolysis reaction releases 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color.
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffer solution, such as glycine buffer (pH 10.4) or diethanolamine buffer (pH 9.8), in the presence of magnesium chloride (MgCl2) and zinc chloride (ZnCl2) to enhance enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm .
Scientific Research Applications
Key Applications
-
Enzyme Substrate in Assays
- pNPP is predominantly used as a substrate for alkaline phosphatase in ELISA procedures. When ALP catalyzes the hydrolysis of pNPP, it produces p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm. This property makes it invaluable for detecting and quantifying proteins, antibodies, and antigens in biological samples .
- Determination of Phosphatase Activity
- Research in Molecular Biology
- Chromogenic Reaction Development
Data Table: Comparison of Applications
Case Study 1: Clinical Diagnostics
In a study published by G-Biosciences, pNPP was utilized to determine alkaline phosphatase activity in human serum samples from patients with liver disease. The results demonstrated a significant correlation between elevated ALP levels and liver dysfunction markers, highlighting the utility of pNPP in clinical diagnostics .
Case Study 2: Biochemical Research
A research project conducted at a university laboratory focused on enzyme kinetics using pNPP as a substrate for ALP. The study illustrated how varying concentrations of pNPP affected reaction rates, providing insights into enzyme efficiency and substrate affinity. This type of research is critical for understanding enzyme behavior under different physiological conditions .
Mechanism of Action
The mechanism of action of 4-nitrophenyl phosphate disodium salt hexahydrate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of 4-nitrophenol and inorganic phosphate. The reaction can be represented as: [ \text{C}_6\text{H}_4(\text{NO}_2)\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{H}_3\text{PO}_4 ] The released 4-nitrophenol can be detected spectrophotometrically, providing a measure of enzyme activity .
Comparison with Similar Compounds
Structural and Chemical Properties
4-NPP is a monoester phosphate substrate. Key structural analogs include:
- Bis-p-nitrophenyl phosphate (BNPP) : A diester phosphate with two 4-nitrophenyl groups.
- Paraoxon-methyl : A triester phosphate used to assess triesterase activity .
Enzymatic Activity and Substrate Specificity
- 4-NPP: Preferred substrate for phosphatases due to its monoester structure. Alkaline phosphatase (APase) from Alteromonas mediterranea showed highest activity toward 4-NPP compared to BNPP or paraoxon-methyl .
- BNPP : Hydrolyzed by diesterases but requires distinct enzyme active sites. Used in DNA interaction studies due to stability .
- Paraoxon-Methyl : Resistant to hydrolysis; used to probe triesterase promiscuity in marine APase .
Solubility and Handling
- 4-NPP’s solubility varies with formulation: 100 mg/mL in commercial BioReagent-grade products (e.g., Sigma) vs. 0.1 mg/mL in pure water .
- BNPP and paraoxon-methyl exhibit lower aqueous solubility , limiting their use in aqueous assays without organic solvents .
Detection Methods and Sensitivity
- 4-NPP releases one 4-nitrophenol molecule per hydrolysis, detectable at 405 nm.
- BNPP releases two 4-nitrophenol molecules, theoretically doubling sensitivity, but its slower hydrolysis rate offsets this advantage .
Biological Activity
4-Nitrophenyl phosphate disodium salt hexahydrate (4-NPP) is a widely utilized compound in biochemical research, particularly as a substrate for phosphatase assays. This article will explore its biological activity, applications, and relevant research findings.
- Molecular Formula : C₆H₆NNa₂O₆P·6H₂O
- Molecular Weight : 383.17 g/mol
- Physical State : Off-white crystalline powder
- Solubility : Insoluble in water but soluble in alkaline buffers with sonication
- Melting Point : 160-165°C
- Density : 1.6 g/cm³
Biological Activity
4-NPP serves as a substrate for various phosphatases, particularly alkaline phosphatase (ALP). The enzymatic hydrolysis of 4-NPP leads to the release of p-nitrophenol, which can be quantitatively measured due to its yellow color, making it useful in various biochemical assays.
Key Applications
-
Phosphatase Activity Assays :
- Commonly used to measure ALP activity in clinical diagnostics and research.
- The reaction produces a yellow chromophore detectable at 405 nm spectrophotometrically.
- Enzyme-Linked Immunosorbent Assay (ELISA) :
- Clinical Diagnostics :
Case Study 1: Detection of ALP Activity
In a study assessing the antioxidant defense response in juvenile zebra seabream, 4-NPP was employed to measure ALP activity. The absorbance was recorded at 405 nm post-reaction with the substrate, demonstrating significant increases in enzyme activity under certain experimental conditions .
Case Study 2: Biochemical Analysis in Cancer Research
Research involving curcumin-based oral gels evaluated cell viability using the APH assay, where 4-NPP was used to measure ALP activity as a marker for cellular responses to treatment. The study highlighted the compound's utility in understanding cellular mechanisms related to cancer therapy .
Toxicity and Safety
4-NPP is generally regarded as non-toxic for cell cultures; however, it can cause irritation upon contact with skin or eyes. Safety precautions include using gloves and goggles when handling the compound. It is advisable to work in well-ventilated areas due to potential respiratory irritation .
Limitations and Future Directions
Despite its widespread use, 4-NPP has limitations due to its low solubility in water, which can restrict its application in some assays. Future research may focus on developing more soluble substrates or enhancing detection methods for phosphatase activity .
Summary Table of Biological Activity
Application | Description |
---|---|
Phosphatase Activity Assays | Measures ALP activity through p-nitrophenol release |
ELISA | Used as a substrate for ALP conjugates |
Clinical Diagnostics | Assesses ALP levels for liver and bone disorders |
Antioxidant Defense Studies | Evaluates cellular responses using ALP activity measurements |
Q & A
Basic Questions
Q. What is the primary role of 4-NPP in phosphatase activity assays, and how is its hydrolysis quantified?
4-NPP is a chromogenic substrate for alkaline and acid phosphatases. Upon enzymatic hydrolysis, it releases p-nitrophenol, which is detectable at 405 nm due to its yellow color in alkaline conditions (e.g., pH > 9.5). This reaction is widely used in ELISA, cell lysate assays, and enzyme kinetics studies. To standardize measurements, the reaction is often terminated with 2–3 M NaOH, and absorbance is quantified using a microplate reader . Methodological Note : Prepare a working solution (1 mg/mL in diethanolamine buffer, pH 9.5) and ensure the reaction is linear within the assay timeframe to avoid substrate depletion .
Q. How does the solubility of 4-NPP influence experimental design, and what strategies improve its dissolution?
4-NPP has low water solubility (0.1 mg/mL) but dissolves readily in alkaline buffers (e.g., pH 9–10) with sonication. For consistent results, pre-warm the buffer to 37°C and vortex intermittently during dissolution. In protocols requiring high substrate concentrations (e.g., 7 mM for acid phosphatase assays), use detergents like Triton X-100 to enhance solubility . Critical Consideration : Avoid prolonged heating (>50°C) or acidic conditions, as these degrade the substrate .
Q. What storage conditions are recommended to maintain 4-NPP stability?
Store 4-NPP at −20°C in airtight, light-protected containers. The compound is hygroscopic; desiccants should be used if aliquoting. Reconstituted solutions are stable for 1–2 weeks at 4°C but should be monitored for yellow discoloration, indicating spontaneous hydrolysis .
Advanced Research Questions
Q. How can researchers optimize 4-NPP-based assays for detecting low-abundance phosphatases in environmental samples?
Sensitivity can be improved by:
- Buffer Optimization : Use 0.1 M sodium acetate (pH 5.0) for acid phosphatases or Tris/DEA buffers (pH 9.5) for alkaline phosphatases to maximize enzyme activity .
- Signal Amplification : Combine 4-NPP with secondary detection systems (e.g., Au nanoparticles for fluorescence quenching) to enhance signal-to-noise ratios .
- Pre-concentration Steps : Filter environmental samples to remove inhibitors (e.g., heavy metals) and concentrate phosphatases via ultrafiltration .
Q. What experimental factors contribute to inconsistencies in 4-NPP hydrolysis kinetics, and how can they be addressed?
Discrepancies in reaction rates may arise from:
- pH Variability : Validate buffer pH before assays, as deviations >0.2 units significantly alter enzyme activity .
- Endogenous Inhibitors : Include control reactions with EDTA (a phosphatase inhibitor) to distinguish target enzyme activity from background .
- Substrate Purity : Verify 4-NPP purity via HPLC or UV-Vis spectroscopy; contaminants like inorganic phosphate (>1% by weight) inhibit reactions .
Q. Can 4-NPP be used to study non-alkaline phosphatases, and what limitations exist?
4-NPP is primarily a substrate for alkaline phosphatase (ALP) but can detect acid phosphatases (ACP) in pH-optimized conditions. However, its utility for tyrosine or dual-specificity phosphatases is limited due to poor specificity. For such cases, substitute 4-NPP with fluorogenic substrates (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate) to reduce cross-reactivity .
Q. How do researchers validate 4-NPP-based assays in complex biological matrices (e.g., serum or tissue homogenates)?
Validation steps include:
- Matrix Spiking : Add known ALP/ACP concentrations to samples and compare recovery rates (ideally 85–115%) .
- Interference Testing : Assess effects of bilirubin, hemoglobin, or lipids on absorbance readings. Correct using blank wells with heat-inactivated samples .
- Linearity Checks : Ensure the assay maintains linearity across the expected enzyme activity range (e.g., 0–50 mU/mL) .
Properties
IUPAC Name |
disodium;(4-nitrophenyl) phosphate;hexahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P.2Na.6H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;;;;;;;/h1-4H,(H2,10,11,12);;;6*1H2/q;2*+1;;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKHKRHCKCAGH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NNa2O12P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369089 | |
Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333338-18-4, 9013-05-2 | |
Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphatase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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